molecular formula C10H8Br2N2 B8263259 1,5-Dibromonaphthalene-2,6-diamine

1,5-Dibromonaphthalene-2,6-diamine

Cat. No.: B8263259
M. Wt: 315.99 g/mol
InChI Key: AHMQPFGUYWHXET-UHFFFAOYSA-N
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Description

1,5-Dibromonaphthalene-2,6-diamine is an organic compound with the molecular formula C10H8Br2N2 and a molecular weight of 315.99 g/mol It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two amino groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromonaphthalene-2,6-diamine can be synthesized through a multi-step process involving the bromination of naphthalene followed by amination. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromonaphthalene-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

1,5-Dibromonaphthalene-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dibromonaphthalene-2,6-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromonaphthalene-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1,5-dibromonaphthalene-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMQPFGUYWHXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(C=C2)N)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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